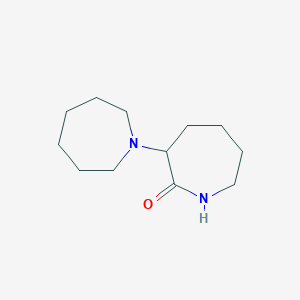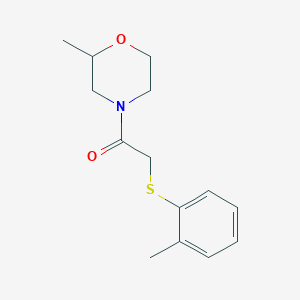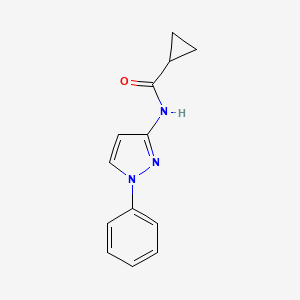
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a cyclopropane-containing compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide may act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide may also act by modulating the activity of ion channels, which are involved in pain perception.
Biochemical and Physiological Effects:
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has also been shown to modulate the activity of ion channels, which are involved in pain perception. In addition, N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide also has a low toxicity profile, which makes it suitable for use in animal studies. However, one limitation of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide. One direction is to study the mechanism of action of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in more detail. This could lead to the development of new drugs that target the same pathways as N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide. Another direction is to study the potential use of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in the synthesis of new materials with unique properties. Finally, further studies are needed to determine the safety and efficacy of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in humans, which could lead to the development of new drugs for the treatment of inflammatory and pain-related conditions.
Synthesis Methods
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide can be synthesized using different methods. One of the most common methods is the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. This method yields N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide with high purity and yield. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclopropane carboxylic acid in the presence of a coupling reagent. This method also yields N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide with high purity and yield.
Scientific Research Applications
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has also been studied for its potential use as a building block in the synthesis of new drugs. In addition, N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been used in the preparation of functionalized cyclopropanes, which have potential applications in material science.
properties
IUPAC Name |
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-6-7-10)14-12-8-9-16(15-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFXZQJMRHWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

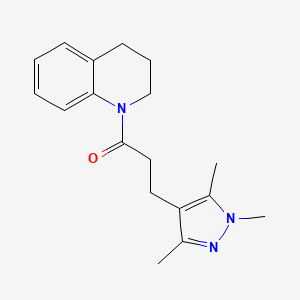
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)

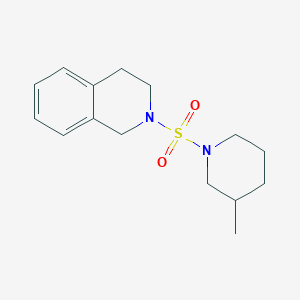
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
